molecular formula C6H7NO B074104 5-Methyl-1H-pyrrole-2-carbaldehyde CAS No. 1192-79-6

5-Methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B074104
CAS No.: 1192-79-6
M. Wt: 109.13 g/mol
InChI Key: LFWLUDLUCDRDAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAL30072 involves the formation of a monocyclic beta-lactam ring. The preparation method includes the use of specific reagents and conditions to achieve the desired chemical structure. One of the key steps in the synthesis is the formation of the sulfactam ring, which is achieved through a series of chemical reactions involving the use of beta-lactam precursors .

Industrial Production Methods

Industrial production of BAL30072 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the production from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

BAL30072 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BAL30072 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of BAL30072 include various derivatives with modified chemical structures. These derivatives are studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

BAL30072 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.

    Biology: Investigated for its interactions with bacterial cell membranes and its ability to penetrate and disrupt bacterial cells.

    Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Gram-negative bacteria.

    Industry: Studied for its potential use in developing new antibiotics and antimicrobial agents .

Mechanism of Action

BAL30072 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) such as PBP 1a, PBP 1b, and PBP 3, which are essential for bacterial cell wall synthesis. By binding to these proteins, BAL30072 disrupts the formation of the cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAL30072

BAL30072 is unique due to its ability to rapidly penetrate the outer membrane of Gram-negative bacteria and its potent activity against multidrug-resistant strains. Unlike other beta-lactam antibiotics, BAL30072 has a high affinity for multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .

Properties

IUPAC Name

5-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWLUDLUCDRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152341
Record name 5-Methyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-79-6
Record name 5-Methyl-2-formylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1192-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81349
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-FORMYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP16VW48RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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